N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-phenoxyacetamide
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Overview
Description
3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety, a phenyl group, and a phenoxyacetyl thiourea structure, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reductive amination of a precursor compound with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another approach involves the intramolecular cyclization of respective hydrazono compounds mediated by polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The benzylpiperazine and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiol derivatives.
Scientific Research Applications
3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The phenoxyacetyl thiourea structure may also contribute to its biological effects by binding to specific proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: Similar in structure but with a chromenone core.
6-SUBSTITUTED-4-METHYL-3-(4-ARYLPIPERAZIN-1-YL)CINNOLINES: Contains a piperazine moiety and is studied for antifungal properties.
2-(4-(4-SUBSTITUTED PIPERAZIN-1-YL)BENZYLIDENE)HYDRAZINECARBOXAMIDE: Evaluated for its potential as a carbonic anhydrase inhibitor.
Uniqueness
3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA is unique due to its combination of benzylpiperazine and phenoxyacetyl thiourea structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H28N4O2S |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C26H28N4O2S/c31-25(20-32-24-9-5-2-6-10-24)28-26(33)27-22-11-13-23(14-12-22)30-17-15-29(16-18-30)19-21-7-3-1-4-8-21/h1-14H,15-20H2,(H2,27,28,31,33) |
InChI Key |
OQSMWYDQGDLCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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